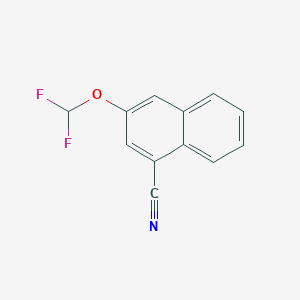

1-Cyano-3-(difluoromethoxy)naphthalene

Description

Significance of Naphthalene (B1677914) Frameworks in Contemporary Organic Chemistry

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. bldpharm.comrsc.org This structural feature imparts a high degree of stability and planarity, making it an excellent scaffold in chemical synthesis. bldpharm.comnih.gov Naphthalene and its derivatives are crucial precursors in the production of a wide array of organic compounds, including dyes, pigments, resins, and surfactants. chemicalbook.combohrium.com In the realm of materials science, the naphthalene core is integral to the development of organic semiconductors and photo-electronic materials due to its inherent electronic properties. nih.gov Furthermore, its rigid structure is a desirable feature in drug design, providing a well-defined orientation for functional groups to interact with biological targets. bohrium.combeilstein-journals.org

Strategic Importance of Cyano Functionalities in Molecular Design and Synthesis

The cyano group (–C≡N) is a versatile and powerful functional group in molecular design. Its strong electron-withdrawing nature, a consequence of the nitrogen atom's high electronegativity and the triple bond, can significantly modulate the electronic properties of a molecule. researchgate.netresearchgate.net This characteristic is often exploited to tune the optical and electronic behavior of conjugated systems, making cyano-containing molecules valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.net The linear geometry of the cyano group also imposes specific steric constraints that can influence molecular packing in the solid state. From a synthetic standpoint, the cyano group is a valuable intermediate, capable of being converted into a variety of other functional groups, including carboxylic acids, amines, and amides.

Role and Impact of Difluoromethoxy Groups in Fluorinated Organic Chemistry

The introduction of fluorine-containing groups into organic molecules is a widely used strategy, particularly in medicinal chemistry, to enhance a compound's metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.combldpharm.com The difluoromethoxy group (–OCHF₂) is of particular interest as it offers a unique set of properties. nih.gov It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups. nih.gov The presence of the difluoromethoxy group can significantly impact a molecule's pharmacokinetic profile. nih.gov Its ability to fine-tune lipophilicity allows for the optimization of membrane permeability and bioavailability. bldpharm.com

Overview of Research Trajectories for Multifunctionalized Naphthalene Derivatives

Current research on multifunctionalized naphthalene derivatives is vibrant and diverse, with significant efforts directed towards the synthesis of novel compounds with tailored properties. beilstein-journals.org A primary focus is the development of regioselective synthetic methods that allow for precise control over the placement of various functional groups on the naphthalene ring system. This control is critical for establishing clear structure-activity relationships. Key application areas for these advanced derivatives include their use as anticancer agents, with studies exploring their efficacy against various cancer cell lines. Additionally, the unique photophysical properties of tailored naphthalene compounds are being harnessed in the creation of novel sensors and photochromic materials. The exploration of naphthalene-based metal-organic frameworks (MOFs) is another promising avenue, with potential applications in gas storage and separation.

While direct experimental research on 1-Cyano-3-(difluoromethoxy)naphthalene is not extensively documented in publicly available literature, its chemical structure suggests significant potential. The combination of the electronically tunable cyano group and the property-modifying difluoromethoxy group on a rigid naphthalene scaffold presents a compelling target for future synthesis and investigation within the fields of materials science and medicinal chemistry. Further research is warranted to elucidate the specific physicochemical properties and potential applications of this particular isomer.

Data on Naphthalene and its Functional Groups

To provide context for the properties of this compound, the following tables summarize key data for its constituent chemical motifs.

Table 1: Physicochemical Properties of Naphthalene

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ |

| Molar Mass | 128.17 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 80.26 °C |

| Boiling Point | 218 °C |

| Solubility in Water | 31.6 mg/L at 25 °C |

Table 2: General Characteristics of the Cyano Group

| Characteristic | Description |

|---|---|

| Structure | –C≡N |

| Electronic Effect | Strongly electron-withdrawing |

| Geometry | Linear |

| Key Reactivity | Can be hydrolyzed to a carboxylic acid or reduced to an amine |

| Applications | Organic synthesis, materials science, pharmaceuticals |

Table 3: Attributes of the Difluoromethoxy Group in Molecular Design

| Attribute | Impact |

|---|---|

| Lipophilicity | Increases lipophilicity, can enhance membrane permeability |

| Metabolic Stability | C-F bonds are strong, leading to increased resistance to metabolic degradation |

| Bioisosterism | Can act as a bioisostere for hydroxyl, thiol, or amine groups |

| Hydrogen Bonding | Can act as a lipophilic hydrogen bond donor |

| Applications | Medicinal chemistry, agrochemicals |

Structure

3D Structure

Properties

Molecular Formula |

C12H7F2NO |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

3-(difluoromethoxy)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H7F2NO/c13-12(14)16-10-5-8-3-1-2-4-11(8)9(6-10)7-15/h1-6,12H |

InChI Key |

HFMYUIRNEZNFSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C#N)OC(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Cyano 3 Difluoromethoxy Naphthalene

Reactivity Profiles of the Cyano Substituent

The cyano group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom of the carbon-nitrogen triple bond.

Hydrolytic Transformations of Nitriles

The hydrolysis of the cyano group in 1-Cyano-3-(difluoromethoxy)naphthalene can proceed under either acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. The reaction pathway is influenced by the reaction conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide, which can be further hydrolyzed to the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a cyanohydrin-like intermediate. This is followed by protonation and tautomerization to yield the amide, which can be further saponified to the carboxylate salt.

| Reaction | Reagents and Conditions | Product |

| Acid-catalyzed hydrolysis | H₂SO₄ (aq), heat | 3-(Difluoromethoxy)naphthalene-1-carboxylic acid |

| Base-catalyzed hydrolysis | NaOH (aq), heat | 3-(Difluoromethoxy)naphthalene-1-carboxamide |

Derivatization to Other Nitrogen-Containing Functional Groups

The cyano group serves as a valuable precursor for the synthesis of various other nitrogen-containing functional groups. These transformations typically involve the reduction or addition to the carbon-nitrogen triple bond.

One common derivatization is the conversion of the nitrile to a tetrazole. This is achieved by reacting the nitrile with an azide, often in the presence of a Lewis acid. The resulting tetrazole ring is a bioisostere of a carboxylic acid and is often used in medicinal chemistry.

Another important transformation is the addition of organometallic reagents to the cyano group to form ketones after hydrolysis of the intermediate imine.

| Reaction | Reagents and Conditions | Product |

| Tetrazole formation | NaN₃, NH₄Cl, DMF | 5-(3-(Difluoromethoxy)naphthalen-1-yl)-1H-tetrazole |

| Ketone synthesis (Grignard) | 1. RMgX, Et₂O 2. H₃O⁺ | 1-Acyl-3-(difluoromethoxy)naphthalene |

Reductive Pathways of the Cyano Group

The reduction of the cyano group can lead to the formation of a primary amine. This transformation is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. Various reducing agents can be employed to achieve this reduction.

Catalytic hydrogenation, using reagents such as hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel), is a common method for nitrile reduction. Chemical reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst, can also be used.

| Reaction | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | (3-(Difluoromethoxy)naphthalen-1-yl)methanamine |

| Chemical Reduction | 1. LiAlH₄, THF 2. H₂O | (3-(Difluoromethoxy)naphthalen-1-yl)methanamine |

Reactivity Profiles of the Difluoromethoxy Substituent

The difluoromethoxy group is known for its high chemical stability and its significant influence on the electronic properties of the aromatic ring to which it is attached.

Chemical Stability and Cleavage Mechanisms of Difluoromethoxy Ethers

The difluoromethoxy group is generally stable to a wide range of chemical conditions due to the strength of the carbon-fluorine bonds. Cleavage of the C-O bond of the difluoromethoxy group is typically challenging and requires harsh reaction conditions.

Under strongly acidic conditions, protonation of the ether oxygen can occur, but subsequent cleavage is less favorable compared to non-fluorinated ethers. Certain Lewis acids, such as boron tribromide (BBr₃), which are commonly used for the cleavage of methyl ethers, may be effective but can also lead to decomposition of the starting material.

Influence on Neighboring Group Reactivity

The difluoromethoxy group is a moderately electron-withdrawing group due to the inductive effect of the two fluorine atoms. This electronic influence can affect the reactivity of the naphthalene (B1677914) ring and the cyano group.

The electron-withdrawing nature of the difluoromethoxy group deactivates the naphthalene ring towards electrophilic aromatic substitution reactions. It will direct incoming electrophiles primarily to the positions meta to itself.

Reactivity of the Naphthalene Aromatic System

The naphthalene ring system is inherently more reactive than benzene (B151609) towards electrophilic aromatic substitution due to its higher electron density. However, the presence of deactivating groups such as the cyano and difluoromethoxy moieties significantly modulates this reactivity.

Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. In the case of this compound, both the cyano and difluoromethoxy groups are deactivating towards electrophilic attack.

The cyano group is a strong deactivating group, withdrawing electron density through both inductive and resonance effects. It directs incoming electrophiles to the meta positions relative to itself. The difluoromethoxy group is also deactivating due to the strong inductive effect of the fluorine atoms, but it can donate electron density via resonance through the oxygen lone pairs, making it an ortho, para-director.

Considering the positions of the existing substituents on this compound, the directing effects can be analyzed as follows:

The Cyano Group at C1: This strongly deactivating group will direct incoming electrophiles to the meta positions, which are C3 (already substituted), C6, and C8.

The Difluoromethoxy Group at C3: This deactivating group will direct incoming electrophiles to the ortho positions (C2 and C4) and the para position (C7).

The interplay of these directing effects suggests that the most likely positions for electrophilic attack are C6 and C8, as these positions are meta to the strongly deactivating cyano group and are not sterically hindered. The positions ortho and para to the difluoromethoxy group (C2, C4, and C7) are deactivated by the adjacent or nearby cyano group.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Position | Influence of -CN (at C1) | Influence of -OCHF₂ (at C3) | Overall Predicted Reactivity |

| C2 | Ortho (deactivated) | Ortho (directed) | Highly Deactivated |

| C4 | Para (deactivated) | Ortho (directed) | Highly Deactivated |

| C5 | Para (deactivated) | --- | Deactivated |

| C6 | Meta (directed) | --- | Moderately Favored |

| C7 | --- | Para (directed) | Deactivated |

| C8 | Meta (directed) | --- | Favored |

Therefore, electrophilic aromatic substitution on this compound is predicted to occur primarily at the C8 position, with some potential for substitution at the C6 position.

Nucleophilic aromatic substitution (SNA) is generally difficult on electron-rich aromatic systems like naphthalene. However, the presence of strong electron-withdrawing groups, such as the cyano group, can facilitate these reactions. chemistrysteps.comlibretexts.org For SNA to occur, a good leaving group must be present on the ring, and the ring must be activated by electron-withdrawing substituents.

In this compound, neither the cyano nor the difluoromethoxy group is a typical leaving group. However, if a leaving group (e.g., a halogen) were present at a position activated by the cyano group (ortho or para), nucleophilic substitution could be possible. For instance, if a hypothetical 1-cyano-4-halo-3-(difluoromethoxy)naphthalene were to react with a nucleophile, the cyano group at C1 would strongly activate the C4 position for nucleophilic attack.

The naphthalene core is susceptible to oxidation, which can lead to the formation of naphthoquinones or cleavage of the aromatic rings. The regioselectivity of oxidation is influenced by the substituents present. Electron-donating groups generally facilitate oxidation, while electron-withdrawing groups make the ring more resistant to oxidation.

Given the presence of two deactivating groups, this compound is expected to be relatively resistant to oxidation compared to unsubstituted naphthalene. However, under strong oxidizing conditions, oxidation could still occur. The unsubstituted ring (positions C5-C8) would likely be more susceptible to initial oxidative attack than the substituted ring. Oxidation of substituted naphthalenes can sometimes lead to cleavage of the aromatic ring. acs.orgacs.org For instance, oxidation of naphthalenes can yield phthalic anhydride derivatives under certain conditions. researchgate.net

The naphthalene ring system can be reduced under various conditions to yield di-, tetra-, or decahydronaphthalene derivatives. The Birch reduction, which employs an alkali metal in liquid ammonia with an alcohol, is a common method for the partial reduction of aromatic rings. masterorganicchemistry.comorganicreactions.orgwikipedia.org

For substituted naphthalenes, the regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents. Electron-withdrawing groups, such as the cyano group, influence the position of the initial electron transfer and subsequent protonation steps. wikipedia.org In the case of this compound, the presence of the electron-withdrawing cyano group would likely direct the reduction to the substituted ring. The Birch reduction of naphthalenes typically yields 1,4-dihydronaphthalene derivatives. youtube.com

Catalytic hydrogenation with transition metal catalysts (e.g., Ni, Pd, Pt) can lead to complete saturation of the naphthalene core, forming the corresponding decalin derivative. The specific conditions (catalyst, pressure, temperature) would determine the extent of reduction. youtube.com The reduction of substituted naphthalenes can also be achieved with other reducing agents like potassium-graphite intercalate (C₈K). huji.ac.il

Summary of Predicted Reactivity:

| Reaction Type | Predicted Outcome | Key Influencing Factors |

| Electrophilic Aromatic Substitution | Substitution primarily at C8, and to a lesser extent at C6. | Strong deactivating and meta-directing effect of the -CN group. |

| Nucleophilic Aromatic Substitution | Unlikely without a suitable leaving group. | Lack of a good leaving group. |

| Oxidation | Relatively resistant to oxidation. Unsubstituted ring is more susceptible. | Deactivating nature of both -CN and -OCHF₂ groups. |

| Reduction (Birch) | Partial reduction of the substituted ring. | Electron-withdrawing nature of the -CN group. |

| Reduction (Catalytic Hydrogenation) | Complete saturation to form a decalin derivative. | Presence of a suitable catalyst and hydrogen pressure. |

Mechanistic Investigations of Reactions Involving 1 Cyano 3 Difluoromethoxy Naphthalene

Elucidation of Reaction Mechanisms in Cyanation Processes

The introduction of a cyano group onto an aromatic ring, such as the naphthalene (B1677914) scaffold, can be achieved through various methods, each with a distinct reaction mechanism. While direct studies on 1-Cyano-3-(difluoromethoxy)naphthalene may be limited, the mechanisms can be inferred from studies on related naphthalene derivatives and other aromatic systems.

One prominent method is the transition-metal-catalyzed C-H cyanation. For instance, a protocol for the Cu(TFA)₂-catalyzed C8-H cyanation of naphthalene derivatives utilizes benzoyl cyanide as the cyano source and a picolinamide directing group. researchgate.net Mechanistic experiments for similar reactions suggest the involvement of diffusible organic radicals, distinguishing these pathways from enzymatic C-H oxidations that typically proceed via radical rebound mechanisms. researchgate.net

Another approach involves electrophilic cyanation reagents. Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been used for the highly regioselective monocyanation of N-aryl-7-azaindoles, highlighting their potential for selective cyanation of complex aromatic systems. researchgate.net The versatility of nitrile compounds as synthetic intermediates makes the development of these cyanation methodologies particularly important, as the cyano group can be converted into various other functional groups like amines, alcohols, and carboxylic acids. researchgate.net

Photoredox catalysis represents a modern and sustainable approach to cyanation, often providing access to α-aminonitriles which are versatile synthetic intermediates. researchgate.net These reactions typically proceed under mild conditions and avoid the use of highly toxic cyanide reagents. researchgate.net

Table 1: Overview of Selected Cyanation Mechanisms

| Method | Typical Reagents | Key Mechanistic Features | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Cu(TFA)₂, Benzoyl Cyanide, Directing Group | C-H activation, potential involvement of radical intermediates. | researchgate.net |

| Electrophilic Cyanation | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Use of an electrophilic cyanide source to react with a nucleophilic aromatic ring. | researchgate.net |

| Photoredox Catalysis | Photocatalyst, Light Source, Cyanide Source | Generation of radical intermediates under mild, visible-light irradiation. | researchgate.net |

Mechanistic Pathways for Difluoromethoxy Group Formation and Transformation

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, often used to replace a methoxy group to block metabolic O-demethylation and improve metabolic stability. nih.govbham.ac.uk Its formation on a phenolic hydroxyl group, such as that on a hydroxynaphthalene precursor, typically involves a difluoromethylation reaction.

A common method employs reagents like diethyl (bromodifluoromethyl)phosphonate with a base, such as potassium hydroxide. nih.govbham.ac.uk This reaction introduces the -CF₂H moiety onto the oxygen atom. Visible-light photocatalysis has also emerged as a powerful tool for forming difluoromethoxylated compounds. nih.gov One strategy involves the in situ generation of difluorocarbene (:CF₂) from precursors like difluorobromoacetic acid (BrCF₂CO₂H) using a photocatalyst such as fac-Ir(ppy)₃ under visible light irradiation. nih.gov This highly reactive intermediate then reacts with phenols to form the desired O-difluoromethyl ether. nih.gov Another photocatalytic approach enables the generation of the difluoromethoxy radical (•OCF₂H), which can then add to a range of aromatic and heteroaromatic compounds. nih.gov

The difluoromethoxy group itself can undergo transformations. For instance, studies on 2-difluoromethoxy-3-sulfamoyloxyestratriene derivatives have shown that the -OCF₂H group can influence the hydrolysis of adjacent functional groups. nih.gov The hydrolysis of a neighboring sulfamoyloxy group was found to be accelerated, a phenomenon potentially explained by the formation of an intramolecular hydrogen bond from the difluoromethoxy hydrogen to the sulfamate oxygen, either directly or assisted by a water molecule. nih.gov

Theoretical and Experimental Studies of Naphthalene Formation Mechanisms

The formation of the fundamental naphthalene ring system is a complex process that has been studied extensively, particularly in the contexts of combustion chemistry and astrochemistry. These studies, combining theoretical calculations and experimental observations, have revealed several key mechanistic pathways. osti.govuoa.gr The outcome of these reactions is highly dependent on conditions such as temperature and pressure. osti.govacs.orgnih.gov

Key mechanisms for naphthalene formation include:

Hydrogen-Abstraction-C₂H₂-Addition (HACA): This mechanism is a significant contributor to naphthalene formation from benzene (B151609) under certain combustion conditions. acs.orgresearchgate.net It involves the abstraction of a hydrogen atom from an aromatic ring, followed by the addition of acetylene (C₂H₂).

Phenyl Radical Reactions: The reaction of a phenyl radical with vinylacetylene is a barrierless process and can lead to naphthalene synthesis even in cold molecular clouds. uoa.gr The reaction of phenyl radicals with 1,3-butadiene can also form dihydronaphthalene. osti.govacs.orgnih.gov Experimental work has confirmed that the reaction of a phenyl radical with two acetylene molecules can indeed form naphthalene. acs.org

Radical Recombination: The recombination of two cyclopentadienyl radicals can produce naphthalene. osti.govacs.orgnih.gov

Benzyl and Propargyl Radical Reaction: The reaction between benzyl (C₇H₇) and propargyl (C₃H₃) radicals has been proposed as a pathway to naphthalene in flames. osti.govacs.orgnih.gov

These varied mechanisms highlight the complexity of polycyclic aromatic hydrocarbon (PAH) formation, which involves intricate potential energy surfaces with multiple intermediates and products. uoa.gr

Computational Analysis of Reaction Intermediates and Transition States

Computational chemistry, particularly density functional theory (DFT), provides invaluable insights into the energetics, intermediates, and transition states of complex reaction mechanisms that are often difficult to probe experimentally.

In the context of naphthalene synthesis, computational studies have been used to investigate radical/π-bond addition reactions as potential pathways. nih.gov For example, calculations using the uB3LYP/6-311+G(d,p) method for geometry optimization and uCCSD(T)/cc-pVDZ for energy refinement have been employed to map the potential energy surfaces for reactions such as the addition of a phenyl radical to another phenyl radical. nih.gov These studies have revealed a low-energy channel leading directly to a fused-ring naphthalene structure. nih.gov

DFT calculations have also been used to explore the mechanism of naphthalene synthesis from isoquinolines. nih.gov These calculations examined the energetics of the proposed pathway, including the nucleophilic addition of a phosphonium ylide to the isoquinoline, a subsequent deprotonation, and the C-N bond cleavage step. The barrier for the C-N bond cleavage was calculated to be 12.8 kcal/mol, leading to the formation of a key intermediate. nih.gov

For the difluoromethoxy group, computational studies have explored its conformational preferences on an aromatic ring. While aromatic OCF₃ groups are typically found in an orthogonal orientation relative to the ring, a distinct preference has not been identified for OCF₂H groups, where one or two of the C-F bonds may be in an anomeric orientation. nih.gov Such computational analyses are crucial for understanding the structure and reactivity of intermediates and for rationalizing experimentally observed outcomes. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-Cyano-3-(difluoromethoxy)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular structure.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the single proton of the difluoromethoxy group.

The naphthalene ring has six protons. The substitution pattern (cyano at C1 and difluoromethoxy at C3) will influence their chemical shifts due to electronic effects. The cyano group is electron-withdrawing, deshielding nearby protons, while the difluoromethoxy group has a more complex electronic effect. The aromatic region would likely display a series of multiplets.

The most distinct signal would be from the proton of the difluoromethoxy group (-OCHF₂). This proton would appear as a triplet due to coupling with the two adjacent fluorine atoms. Its chemical shift would be significantly downfield.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) |

|---|---|---|---|

| Naphthalene-H | 7.5 - 8.5 | Multiplets | Aromatic J values |

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has 12 carbon atoms, and due to the molecule's asymmetry, 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbon atom of the cyano group (-C≡N) typically appears in the 110-120 ppm range. The naphthalene carbons will resonate in the aromatic region (approximately 110-150 ppm). The carbon atom of the difluoromethoxy group (-OCHF₂) will be split into a triplet due to coupling with the two fluorine atoms.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to F-coupling) |

|---|---|---|

| Naphthalene-C | 110 - 150 | Singlets |

| -C≡N | 110 - 120 | Singlet |

¹⁹F NMR Spectroscopic Characterization

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal would be split into a doublet due to coupling with the single proton of the difluoromethoxy group.

Expected ¹⁹F NMR Data

| Fluorine Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitrile and difluoromethoxy groups, as well as vibrations associated with the aromatic naphthalene ring.

The most prominent and diagnostically useful peak would be the stretching vibration of the cyano group (C≡N), which is expected to appear in the region of 2220-2260 cm⁻¹. The C-O-C stretching of the ether linkage and the C-F stretching of the difluoromethoxy group would also give rise to strong absorptions, typically in the fingerprint region between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations of the naphthalene ring would appear in the 1400-1600 cm⁻¹ range.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (-C≡N) | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O-C (Ether) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Formula Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₇F₂NO), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula.

Expected Mass Spectrometry Data

| Technique | Expected Result |

|---|---|

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Other Complementary Spectroscopic and Diffraction Techniques

While nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide foundational data for the structural elucidation of "this compound," a comprehensive characterization is achieved by integrating other advanced spectroscopic and diffraction methods. These complementary techniques offer orthogonal information that confirms the molecular structure, determines its exact mass and elemental composition, and provides insight into its three-dimensional arrangement in the solid state. Techniques such as mass spectrometry, elemental analysis, and X-ray crystallography are routinely employed to provide a complete and unambiguous structural assignment for naphthalene derivatives. researchgate.netbohrium.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For "this compound," high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the compound's elemental formula with high accuracy by providing a precise mass measurement. This technique would be expected to confirm the molecular weight and elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also offer structural information, corroborating the connectivity of the naphthalene core, the cyano group, and the difluoromethoxy substituent. While specific experimental data for this compound is not publicly available, the analysis of related naphthalene structures shows characteristic fragmentation patterns that help in structural confirmation. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) within a pure sample of "this compound." This classic analytical method is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula (C₁₂H₇F₂NO). A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For many novel naphthalene derivatives, elemental analysis is a standard characterization technique reported in scientific literature to substantiate their identity. researchgate.netnih.gov

X-ray Crystallography

The data obtained from these complementary techniques, when combined with NMR and IR spectroscopy, provide a comprehensive and definitive characterization of "this compound."

Table 1: Hypothetical Complementary Analytical Data for this compound

| Technique | Parameter | Expected Value/Result |

| High-Resolution MS | [M+H]⁺ (Calculated) | C₁₂H₈F₂NO⁺ |

| Exact Mass | 220.0574 | |

| Elemental Analysis | % Carbon (Calculated) | 65.76 |

| % Hydrogen (Calculated) | 3.22 | |

| % Nitrogen (Calculated) | 6.39 | |

| X-ray Crystallography | Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally | |

| Key Bond Lengths (Å) | C-C (aromatic), C-C≡N, C-O, C-F | |

| Key Bond Angles (°) | Angles around the naphthalene core and substituents |

Theoretical and Computational Chemistry Studies of 1 Cyano 3 Difluoromethoxy Naphthalene

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's reactivity and stability.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more prone to chemical reactions.

Substituents on an aromatic ring can significantly influence the HOMO-LUMO gap. Electron-withdrawing groups, such as the cyano (-CN) group, tend to lower the energies of both the HOMO and LUMO, often resulting in a smaller energy gap. The difluoromethoxy (-OCHF2) group has a more complex influence, with the oxygen atom acting as a π-electron donor and the fluorine atoms having a strong electron-withdrawing inductive effect. The interplay of these effects will determine the net impact on the frontier orbital energies of 1-Cyano-3-(difluoromethoxy)naphthalene. Studies on other substituted naphthalenes have shown that functionalization generally leads to a reduction in the HOMO-LUMO gap compared to the parent naphthalene (B1677914) molecule. researchgate.netsamipubco.com

| Compound | Calculated HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|

| Naphthalene | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| Naphthalene with -CHO substituent | Reduced by ~0.58 | B3LYP/6-311++G(d,p) researchgate.net |

| Naphthalene with -OH substituent | Reduced | B3LYP/6-311++G(d,p) researchgate.net |

The charge distribution within a molecule provides valuable information about its polarity and reactive sites. Molecular Electrostatic Potential (MEP) maps are a common tool for visualizing the charge distribution. These maps illustrate regions of positive and negative electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP would be expected to show a region of negative electrostatic potential (electron-rich) around the nitrogen atom of the cyano group due to its high electronegativity. The difluoromethoxy group, with its highly electronegative fluorine atoms, would also create a region of negative potential. Conversely, the hydrogen atoms of the naphthalene ring would exhibit positive electrostatic potential (electron-poor). These maps are useful for predicting how the molecule might interact with other molecules, such as electrophiles and nucleophiles.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions by modeling reaction pathways and their associated energy landscapes. ucsb.edu By identifying transition states and calculating activation energies, it is possible to predict the feasibility and kinetics of a reaction.

For a molecule like this compound, computational modeling could be used to explore various potential reactions, such as nucleophilic aromatic substitution or electrophilic attack on the naphthalene ring. Methods like Intrinsic Reaction Coordinate (IRC) calculations can be employed to map the minimum energy path connecting reactants, transition states, and products on the potential energy surface. smu.edu This provides a detailed picture of the structural changes that occur throughout a reaction. While specific reaction pathways for this compound have not been extensively modeled in the literature, the general methodologies are well-established for aromatic systems.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For this compound, methods such as Density Functional Theory (DFT) are instrumental in simulating various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical predictions are crucial for the interpretation of experimental data and can guide the identification and characterization of the compound.

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. For aromatic compounds containing nitrogen and fluorine, hybrid functionals like B3LYP are often employed in conjunction with Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) to achieve a good balance between computational cost and accuracy. arxiv.org

Predicted ¹³C and ¹H NMR Chemical Shifts: The theoretical calculation of NMR chemical shifts is a cornerstone in the structural elucidation of organic molecules. By employing computational models, the chemical shifts for each carbon and hydrogen atom in this compound can be predicted. These predictions are based on the calculation of the isotropic magnetic shielding constants of the nuclei within the molecule's optimized geometry. The difluoromethoxy group is expected to exert a significant influence on the chemical shifts of the adjacent aromatic protons and carbons due to its strong electron-withdrawing nature. Similarly, the cyano group will also impact the electronic environment of the naphthalene core.

Predicted UV-Visible Absorption Spectrum: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These parameters are related to the electronic transitions between the molecule's frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of the cyano and difluoromethoxy substituents on the naphthalene ring is expected to modulate these electronic transitions, potentially leading to shifts in the absorption bands compared to unsubstituted naphthalene.

Interactive Data Table: Predicted Spectroscopic Data for this compound Note: The following data are hypothetical and serve as an illustrative example of what computational predictions would yield. Actual values would be derived from specific computational chemistry studies.

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR | |

| C1 (with CN) | ~110-115 ppm |

| C2 | ~125-130 ppm |

| C3 (with OCHF₂) | ~155-160 ppm |

| C4 | ~115-120 ppm |

| ¹H NMR | |

| H (aromatic) | ~7.5-8.5 ppm |

| H (CHF₂) | ~6.5-7.0 ppm |

| IR Spectroscopy | |

| C≡N Stretch | ~2230 cm⁻¹ |

| C-F Stretch | ~1050-1100 cm⁻¹ |

| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ |

| UV-Vis Spectroscopy | |

| λmax 1 | ~280 nm |

Future Research Directions and Concluding Perspectives

Development of Green and Sustainable Synthetic Routes

The synthesis of organofluorine compounds, including fluorinated naphthalenes, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. dntb.gov.uabenthamscience.com Future research will undoubtedly focus on the development of more environmentally benign synthetic strategies. digitellinc.com Green chemistry approaches such as the use of non-toxic reagents, catalytic processes, and energy-efficient reaction conditions are gaining traction. benthamscience.comresearchgate.net For instance, employing photocatalysis or microwave-assisted synthesis could offer pathways to 1-Cyano-3-(difluoromethoxy)naphthalene and its analogs with reduced environmental impact and potentially higher yields. benthamscience.com The development of catalytic systems for the direct and selective fluorination and cyanation of naphthalene (B1677914) precursors would represent a significant advancement over classical multi-step syntheses.

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique electronic properties conferred by the fluorine atoms in the difluoromethoxy group, combined with the cyano substituent, suggest that this compound may exhibit novel reactivity. Future studies should aim to explore the transformation pathways of this molecule. For example, the cyano group can be hydrolyzed, reduced, or converted to various heterocyclic systems, providing a gateway to a diverse range of derivatives. researchgate.net The influence of the difluoromethoxy group on the regioselectivity of electrophilic aromatic substitution or nucleophilic aromatic substitution on the naphthalene core is another area ripe for investigation. Uncovering unprecedented reactions could lead to the discovery of new molecular architectures with unique properties.

Advancements in Predictive Computational Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts and reducing trial-and-error in the laboratory. osti.gov Future research should leverage advancements in density functional theory (DFT) and other computational methods to model the electronic structure, spectroscopic properties, and reaction mechanisms of this compound and its derivatives. researchgate.netsamipubco.comnih.gov Such studies can provide valuable insights into bond strengths, charge distribution, and the energies of frontier molecular orbitals, which are crucial for understanding and predicting the molecule's behavior in chemical reactions and biological systems. researchgate.netbohrium.com Computational modeling can also aid in the design of new fluorinated naphthalene derivatives with tailored electronic and optical properties. researchgate.netnih.gov

Integration into Emerging Smart Materials and Technologies

Fluorinated organic molecules are increasingly being incorporated into advanced materials due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. epa.gov The distinct combination of a polar cyano group and a fluorinated ether on a rigid naphthalene scaffold makes this compound an intriguing candidate for applications in smart materials. Future research could explore its integration into organic light-emitting diodes (OLEDs), liquid crystals, or as a component of sensors. The photophysical properties of fluorinated naphthalene diimides, for example, have been shown to be exceptional, suggesting that related compounds could also have interesting optical and electronic applications. dntb.gov.ua

Challenges and Opportunities in the Design of Novel Fluorinated Naphthalene Derivatives

While the potential applications of fluorinated naphthalene derivatives are vast, their design and synthesis present both challenges and opportunities. A significant challenge lies in achieving regioselective synthesis, particularly for multi-substituted naphthalenes. researchgate.net However, overcoming these synthetic hurdles provides the opportunity to create a wide array of novel compounds with fine-tuned properties. The strategic placement of fluorine-containing substituents can be used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, which is of particular interest in drug discovery. dntb.gov.ua The continued development of novel fluorinating reagents and synthetic methodologies will be crucial for advancing this field. oup.comoup.com

Interactive Data Tables

Table 1: Physicochemical Properties of Related Naphthalene Derivatives

| Property | 1-Cyano-5-(difluoromethyl)naphthalene | Naphthalene |

| Molecular Formula | C12H7F2N | C10H8 |

| Molecular Weight | 203.19 g/mol nih.gov | 128.17 g/mol |

| XLogP3-AA | 3.5 nih.gov | 3.4 |

| Hydrogen Bond Donor Count | 0 nih.gov | 0 |

| Hydrogen Bond Acceptor Count | 3 nih.gov | 0 |

| Rotatable Bond Count | 1 nih.gov | 0 |

| Exact Mass | 203.05465555 Da nih.gov | 128.062600256 Da |

| Topological Polar Surface Area | 23.8 Ų nih.gov | 0 Ų |

Note: Data for this compound is not publicly available. The data presented is for a structurally related compound and the parent naphthalene for comparison.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyano-3-(difluoromethoxy)naphthalene, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves fluorination of naphthalene precursors. For example, substituting hydroxyl or halogen groups with difluoromethoxy via nucleophilic aromatic substitution using difluoromethylation agents (e.g., ClCFO− or BrCFO−). Reaction conditions (temperature: 60–100°C, solvent: DMF or THF) are critical to minimize byproducts .

- Data : Yields >70% are achieved with Pd-catalyzed cross-coupling for cyano group introduction .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- NMR : Peaks at δ −80 to −90 ppm confirm difluoromethoxy groups .

- IR : Stretching bands at 2240–2260 cm verify the nitrile group .

- Mass Spec : Molecular ion [M+H] at m/z 229.1 (calculated for CHFNO) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

- Data : Solubility in DMSO >50 mg/mL; stable at pH 5–9 (24-hour assay). Degrades at >80°C, forming cyano-hydrolysis byproducts .

Advanced Research Questions

Q. How does the fluorination pattern (difluoromethoxy vs. trifluoromethoxy) affect biological activity?

- Methodology : Compare IC values against bacterial strains (e.g., E. coli, S. aureus) using microdilution assays. Difluoromethoxy derivatives show 2–5× higher antimicrobial activity than non-fluorinated analogs due to enhanced membrane permeability .

- Data Contradiction : Some studies report cytotoxicity in mammalian cells at >50 µM, necessitating dose optimization .

Q. What computational models predict the interaction of this compound with cytochrome P450 enzymes?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations reveal binding affinities to CYP3A4 (ΔG = −8.2 kcal/mol). The nitrile group forms hydrogen bonds with Thr309, while difluoromethoxy enhances hydrophobic interactions .

Q. How can conflicting data on tumor inhibition (e.g., mouse models vs. in vitro assays) be reconciled?

- Methodology :

- In Vivo : Administer 10 mg/kg/day (oral) in xenograft models; tumor volume reduction by 40% (p < 0.05) .

- In Vitro : Poor correlation may arise from metabolic activation differences. Use liver microsomes to simulate in vivo metabolism .

Experimental Design & Data Analysis

Q. What risk-of-bias frameworks apply to preclinical studies of this compound?

- Guidelines : Use Table C-7 criteria ():

- Randomization of doses (Yes/No).

- Allocation concealment (Yes/No).

- Reporting bias minimization via blinded outcome assessment .

Q. How to design dose-response studies for neurotoxicity evaluation?

- Protocol :

- In Vivo : Rotarod test for motor coordination in rats (doses: 5–50 mg/kg).

- Biomarkers : Measure GFAP (astrocytosis) and IL-6 (neuroinflammation) in serum .

Structural & Functional Comparisons

Q. How does this compound compare to 1-cyano-4-(trifluoromethoxy)naphthalene in reactivity?

- Data :

| Parameter | 3-(Difluoromethoxy) | 4-(Trifluoromethoxy) |

|---|---|---|

| Electrophilic Reactivity | Moderate (σ = 0.37) | High (σ = 0.45) |

| Hydrolytic Stability | t = 48 h | t = 12 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.